molecular formula C24H28FN3O3S B2988934 1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892769-68-5

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2988934
CAS RN: 892769-68-5
M. Wt: 457.56
InChI Key: QKQALIMKMCYWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H28FN3O3S and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Catalysis

Murugesan, Gengan, and Lin (2017) reported on the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a titanium nanomaterial-based sulfonic acid catalyst. This method offers high yield, simple methodology, short reaction time, and is cost-effective for potential large-scale production, highlighting its application in the synthesis of complex molecules with potential biological activities (Murugesan, Gengan, & Lin, 2017).

Antitumor and Antibacterial Applications

Ge et al. (2016) synthesized a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors, displaying potent inhibitory activity against various cancer cell lines. This study underscores the compound's relevance in developing new therapeutic agents targeting cancer (Ge et al., 2016).

Novel Synthetic Routes and Molecular Docking

Mizuno et al. (2006) achieved the synthesis of metabolites of a related quinoline derivative, providing insight into the development of new synthetic routes and their potential applications in drug development and molecular docking studies (Mizuno et al., 2006).

Green Chemistry Applications

Murugesan, Gengan, and Krishnan (2016) utilized a nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives, demonstrating a commitment to environmentally friendly chemical processes. This approach emphasizes the importance of green chemistry in the synthesis of pharmaceutical compounds (Murugesan, Gengan, & Krishnan, 2016).

properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-4-17-6-8-18(9-7-17)32(30,31)23-16-27(5-2)21-15-22(20(25)14-19(21)24(23)29)28-12-10-26(3)11-13-28/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQALIMKMCYWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

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